![molecular formula C13H24N2O5S B2592074 Oxalic acid;2-[4-(thian-4-yl)piperazin-1-yl]ethanol CAS No. 2319719-72-5](/img/structure/B2592074.png)
Oxalic acid;2-[4-(thian-4-yl)piperazin-1-yl]ethanol
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Description
Synthesis Analysis
The synthesis of this compound involves coupling a piperazine moiety (specifically, 2-[4-(thian-4-yl)piperazin-1-yl]ethanol) with oxalic acid . The exact synthetic route, reaction conditions, and yield need further investigation. Researchers have likely explored different methods to achieve this coupling, and it would be valuable to analyze the most efficient and reproducible approach .
Molecular Structure Analysis
The molecular structure of Oxalic acid;2-[4-(thian-4-yl)piperazin-1-yl]ethanol is crucial for understanding its properties and potential interactions. We should examine the bond angles, functional groups, and stereochemistry. Techniques like NMR spectroscopy and mass spectrometry have likely been employed to confirm the structure .
Chemical Reactions Analysis
Investigating the reactivity of this compound is essential. How does it behave under different conditions? Does it undergo hydrolysis, oxidation, or other transformations? Analyzing its chemical reactions sheds light on its versatility and potential applications .
Physical And Chemical Properties Analysis
Future Directions
properties
IUPAC Name |
oxalic acid;2-[4-(thian-4-yl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2OS.C2H2O4/c14-8-7-12-3-5-13(6-4-12)11-1-9-15-10-2-11;3-1(4)2(5)6/h11,14H,1-10H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDFPESZTFXIKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2CCN(CC2)CCO.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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